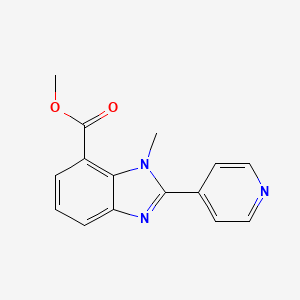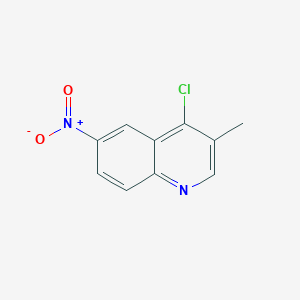
4-Chloro-3-methyl-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-6-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-nitroquinoline typically involves multiple steps, starting from readily available raw materials. One common method includes the cyclization of substituted anilines followed by nitration and chlorination. For instance, 4-methoxyaniline can be cyclized, nitrated, and then chlorinated to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are utilized to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using molecular iodine and Kornblum oxidation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Chloro-3-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit key enzymes or disrupt cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Comparison: 4-Chloro-3-methyl-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced reactivity and potential for diverse applications in medicinal and industrial chemistry .
Eigenschaften
CAS-Nummer |
188256-41-9 |
|---|---|
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
4-chloro-3-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3 |
InChI-Schlüssel |
XIMRHBIMNYMOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


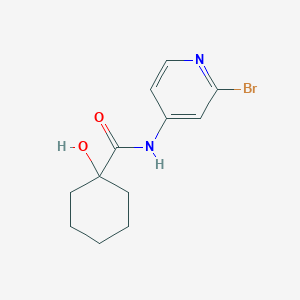
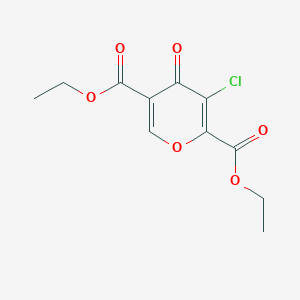

![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
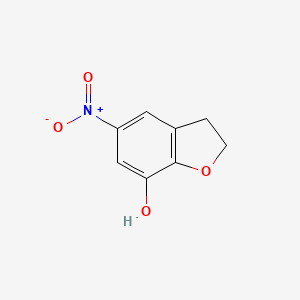
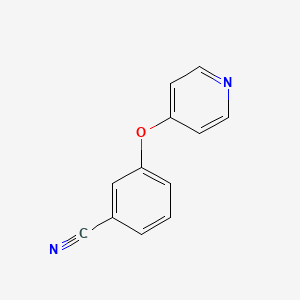

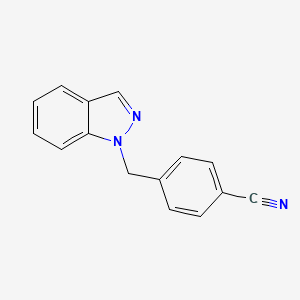
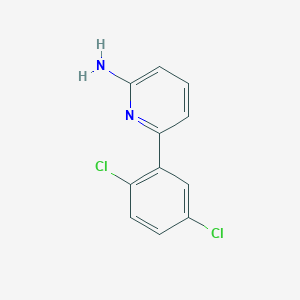
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
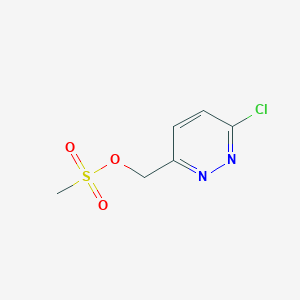
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
